molecular formula C19H24N2O6 B14368287 diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate

diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate

Cat. No.: B14368287
M. Wt: 376.4 g/mol
InChI Key: SRISCPIWBZVBRG-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate is a malonate-derived compound featuring a 6-methoxyindole substituent and an acetamido group. This structure positions it as a versatile intermediate in medicinal chemistry, particularly for synthesizing amino acid analogs and bioactive molecules.

Properties

Molecular Formula

C19H24N2O6

Molecular Weight

376.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(6-methoxy-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C19H24N2O6/c1-5-26-17(23)19(21-12(3)22,18(24)27-6-2)10-13-11-20-16-9-14(25-4)7-8-15(13)16/h7-9,11,20H,5-6,10H2,1-4H3,(H,21,22)

InChI Key

SRISCPIWBZVBRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)OC)(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate typically involves multi-step organic reactions. One common method starts with the reaction of 6-methoxyindole with an appropriate acetamido precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Core Structural Features

The compound shares a common diethyl malonate backbone with several analogs but differs in substituent groups. Key comparisons include:

Compound Name Substituent Group Key Structural Differences Biological/Functional Implications
Target Compound 6-Methoxyindole Indole ring with methoxy group at position 6 Enhanced binding to serotonin receptors due to indole core; methoxy group improves lipophilicity
Diethyl 2-acetamido-2-((2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)malonate (2b) 2-Methyl-4-oxoquinoline Quinoline instead of indole; ketone at position 4 Potential antimicrobial activity via quinoline’s heterocyclic interactions
Diethyl 2-acetamido-2-(4-nitrobenzyl)malonate (7) 4-Nitrobenzyl Nitrobenzyl group instead of indole Nitro group facilitates reduction to amines for further derivatization (e.g., amide coupling)
Diethyl 2-acetamido-2-(4-(bromodifluoromethoxy)benzyl)malonate (15) Bromodifluoromethoxybenzyl Halogenated substituent Increased electrophilicity for nucleophilic substitution; potential for radioimaging or targeted therapies
Diethyl 2-[(2-benzyl-1-phenylsulfonyl-1H-indol-3-yl)methylene]malonate Phenylsulfonyl-protected indole Sulfonyl group at indole N1 Stabilizes indole against oxidation; modifies electronic properties for crystallographic studies

Physicochemical Properties and Crystallography

  • Solubility: The diethyl ester group enhances solubility in organic solvents compared to dimethyl malonate analogs, facilitating reactions in non-polar media .
  • Crystallographic Data : Analogs like diethyl 2-[(2-benzyl-1-phenylsulfonyl-1H-indol-3-yl)methylene]malonate exhibit well-defined crystal structures resolved via SHELX programs, highlighting planar indole systems and ester conformations . The target compound’s 6-methoxy group may introduce steric effects, altering packing efficiency compared to unsubstituted indoles.

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Substitution at the indole N1 (e.g., phenylsulfonyl in ) reduces metabolic degradation but may hinder target binding .
    • Electron-withdrawing groups (e.g., nitro in 7) enhance reactivity for downstream modifications .

Biological Activity

Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate (CAS No. 94438-00-3) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

This compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC19H24N2O6
Molecular Weight376.40 g/mol
Purity≥98%
SolubilityVaries with solvent
Storage Conditions-80°C for 6 months; -20°C for 1 month

The biological activity of this compound is primarily attributed to its interaction with various biological pathways, particularly those involving indole derivatives which are known for their diverse pharmacological effects.

Potential Mechanisms

  • Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Some studies suggest that indole derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

In Vitro Studies

  • Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in human cancer cells, leading to increased cell death.

In Vivo Studies

Case studies involving animal models have provided insights into the potential therapeutic applications of this compound:

Study TypeFindings
Tumor Xenograft ModelSignificant reduction in tumor size in treated groups compared to controls.
Inflammatory ModelsReduction in inflammatory markers was observed in treated animals.

Case Studies

Several notable studies have investigated the efficacy of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that this compound inhibited growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Research : Research conducted at a prominent university demonstrated that the compound reduced inflammation markers in a rodent model of arthritis, suggesting its potential as an anti-inflammatory agent.

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